3-Bromo-2-fluoro-6-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

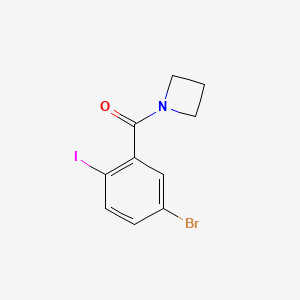

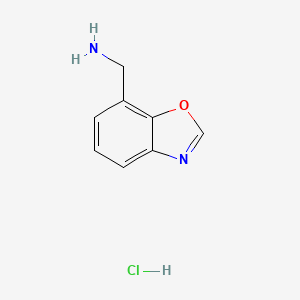

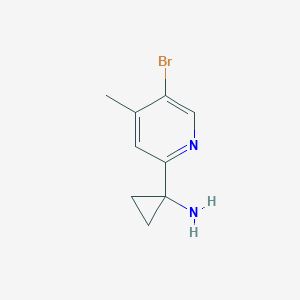

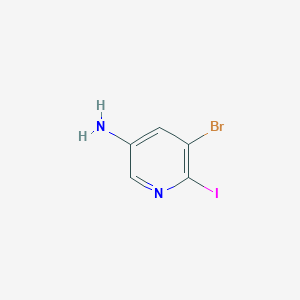

“3-Bromo-2-fluoro-6-iodoaniline” is an organic compound with the chemical formula C6H4BrFIN . It has a molecular weight of 315.91 . It is a solid at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 315.91 .

Scientific Research Applications

Halogen-Rich Intermediates in Medicinal Chemistry

3-Bromo-2-fluoro-6-iodoaniline and similar halogen-rich compounds are valuable as building blocks in medicinal chemistry. The synthesis of such compounds can lead to a variety of pentasubstituted pyridines, which are crucial for further chemical manipulations in drug development (Wu et al., 2022).

Role in SNAr Displacements

In the study of SNAr (nucleophilic aromatic substitution) reactions, compounds like this compound serve as critical reactants. These reactions are fundamental in organic chemistry and are used to determine reactivity orders and understand reaction mechanisms, which are pivotal in drug synthesis (Liu & Robins, 2007).

Electrochemical Oxidation Studies

This compound is also used in studying electrochemical oxidation processes. Such studies are significant in understanding the chemical behavior of bromoanilines and iodoanilines in various solutions, which is important for developing new electrochemical methods and materials (Kádár et al., 2001).

Synthesis of Haloabscisic Acids

Research involving the synthesis of haloabscisic acids, where halogen-substituted anilines are precursors, is another application. These compounds are studied for their biological activities and metabolic stability, which has implications in agricultural chemistry (Arai et al., 1999).

Investigation in Tumor Uptake Studies

In the field of medicinal chemistry, derivatives of this compound are synthesized and investigated for their potential in tumor uptake, which is a critical area in cancer research (Mercer et al., 1989).

Versatile Synthesis Applications

Its derivatives are used in the versatile synthesis of fluoropyridines and pyridones, which have wide applications in developing pharmaceuticals and other organic compounds (Sutherland & Gallagher, 2003).

Microscale Synthesis

This compound is also utilized in microscale synthesis processes in laboratory settings, demonstrating its role in educational and experimental chemistry (Pelter et al., 2004).

Mechanism of Action

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s worth noting that anilines and their derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromo, fluoro, and iodo substituents on the aniline ring can potentially influence these reactions.

Biochemical Pathways

Anilines and their derivatives can participate in a variety of biochemical reactions and pathways, depending on their specific substitutions and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-iodoaniline . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

properties

IUPAC Name |

3-bromo-2-fluoro-6-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMXXLOVVAXAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)